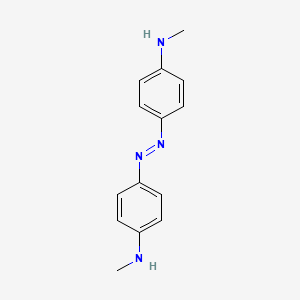![molecular formula C13H18O5 B14683285 Diethyl [(5-methylfuran-2-yl)methyl]propanedioate CAS No. 25379-01-5](/img/structure/B14683285.png)
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is a chemical compound with a complex structure that includes a furan ring substituted with a methyl group and a propanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methylfuran-2-yl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-methylfurfuryl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the enolate ion, followed by its reaction with the appropriate alkyl halide under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols derived from the ester groups.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl [(5-methylfuran-2-yl)methyl]propanedioate involves its interaction with various molecular targets. The furan ring and ester groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate formation.
Methylfuran derivatives: Compounds with a furan ring substituted with a methyl group, but different functional groups attached.
Uniqueness
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is unique due to the combination of a furan ring with a propanedioate ester, providing a versatile structure for various chemical reactions and applications. Its specific reactivity and potential for modification make it a valuable compound in research and industry.
Propiedades
Número CAS |
25379-01-5 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
diethyl 2-[(5-methylfuran-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C13H18O5/c1-4-16-12(14)11(13(15)17-5-2)8-10-7-6-9(3)18-10/h6-7,11H,4-5,8H2,1-3H3 |
Clave InChI |
AVMJLWZHVKOQLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(O1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


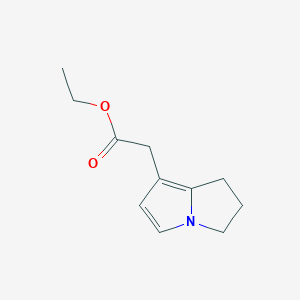
![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)
![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)
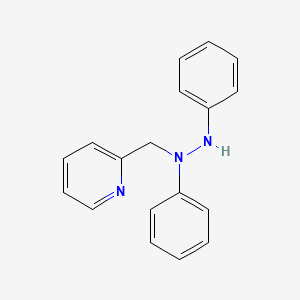
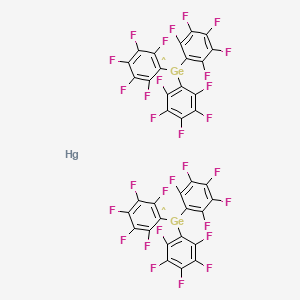
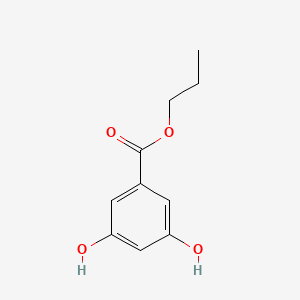

![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
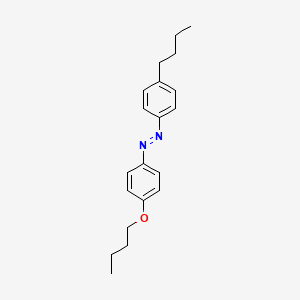
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
